molecular formula C19H37N3O B12645987 (Z)-N-(Aminoiminomethyl)-9-octadecenamide CAS No. 77440-06-3

(Z)-N-(Aminoiminomethyl)-9-octadecenamide

Cat. No.: B12645987
CAS No.: 77440-06-3
M. Wt: 323.5 g/mol
InChI Key: LQOKVZCMNWWTOK-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(Aminoiminomethyl)-9-octadecenamide is a chemical compound with a unique structure that includes an aminoiminomethyl group attached to a 9-octadecenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(Aminoiminomethyl)-9-octadecenamide typically involves the reaction of 9-octadecenamide with an aminoiminomethylating agent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(Aminoiminomethyl)-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the aminoiminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-N-(Aminoiminomethyl)-9-octadecenamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (Z)-N-(Aminoiminomethyl)-9-octadecenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain proteases or interact with cell membrane components, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Nafamostat mesylate: A protease inhibitor with similar structural features.

    5-Benzofurancarboximidamide: Contains an aminoiminomethyl group and exhibits similar reactivity.

    1H-Imidazo[1,2-a]pyridin-4-ium: Another compound with an aminoiminomethyl group, used in various chemical applications.

Uniqueness

(Z)-N-(Aminoiminomethyl)-9-octadecenamide is unique due to its specific structural configuration and the presence of both an aminoiminomethyl group and a long-chain octadecenamide backbone. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77440-06-3

Molecular Formula

C19H37N3O

Molecular Weight

323.5 g/mol

IUPAC Name

(Z)-N-(diaminomethylidene)octadec-9-enamide

InChI

InChI=1S/C19H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20)21/h9-10H,2-8,11-17H2,1H3,(H4,20,21,22,23)/b10-9-

InChI Key

LQOKVZCMNWWTOK-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N=C(N)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.